N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide
Description
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE is a compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a triazolopyrimidine core and a phenylacetamide moiety.
Properties
Molecular Formula |
C14H13N5O2 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H13N5O2/c1-9-7-12(21)19-14(15-9)17-13(18-19)16-11(20)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,15,16,17,18,20) |
InChI Key |
HMXIQWJIQZVTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE typically involves the reaction of 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. For instance, the reaction can be conducted in dry toluene under microwave conditions at 140°C .
Chemical Reactions Analysis
Types of Reactions
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various complexes, such as Ruthenium (II)-Hmtpo complexes.
Medicine: It serves as a potential dihydroorotate dehydrogenase inhibitor with antimalarial activity.
Industry: The compound is used as an additive to study the space charge layer in silver bromide microcrystals.
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. By inhibiting this enzyme, the compound disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE can be compared with other similar compounds, such as:
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- NSC 32071
- NSC 511493
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE lies in its phenylacetamide moiety, which imparts distinct chemical and biological properties .
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